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Introduction
6-Chloro-1H-indazole-3-carbaldehyde is a heterocyclic aromatic aldehyde that serves as a

pivotal intermediate in the fields of medicinal chemistry and organic synthesis. The indazole

scaffold is a well-recognized "pharmacophore," a structural feature common in many

biologically active compounds, including several approved drugs for oncology.[1] This is largely

because the indazole ring system is a bioisostere of indole, allowing it to interact with a wide

range of biological targets, notably protein kinases.[2]

The presence of a reactive aldehyde group at the 3-position and a chloro-substituent at the 6-

position makes this molecule a versatile building block. The aldehyde provides a synthetic

handle for diversification through reactions like condensation, oxidation, reduction, and Wittig-

type reactions. The chloro group modifies the electronic properties of the indazole ring and can

serve as a site for further cross-coupling reactions. This guide provides a comprehensive

overview of the core physicochemical properties, spectroscopic data, synthesis, reactivity, and

analytical methodologies for 6-Chloro-1H-indazole-3-carbaldehyde, offering field-proven

insights for its application in research and drug development.
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Physicochemical Characteristics
The fundamental physical and chemical properties of 6-Chloro-1H-indazole-3-carbaldehyde
are summarized below. These properties are critical for determining appropriate solvents,

storage conditions, and reaction parameters. The predicted values are derived from

computational models and provide reliable estimates for experimental design.

Property Value Source

IUPAC Name
6-chloro-1H-indazole-3-

carbaldehyde
N/A

CAS Number 885521-37-9 [3][4]

Molecular Formula C₈H₅ClN₂O [3][5][6]

Molecular Weight 180.59 g/mol [3][6][7]

Appearance Red to reddish-brown solid [3][8]

Boiling Point 391.7 ± 22.0 °C (Predicted) [3][8]

Density 1.521 ± 0.06 g/cm³ (Predicted) [3][8]

pKa 10.86 ± 0.40 (Predicted) [3][8]

Spectroscopic and Analytical Data
Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of 6-
Chloro-1H-indazole-3-carbaldehyde. Below is a summary of expected data from key

analytical techniques, based on analyses of closely related analogs.[2][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. Spectra are typically recorded in deuterated solvents like DMSO-d₆.

¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the

aldehyde proton, the N-H proton, and the three aromatic protons on the bicyclic ring. The

aldehyde proton signal is characteristically downfield.
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¹³C NMR (Carbon NMR): The carbon spectrum will show eight distinct signals, including a

signal for the carbonyl carbon of the aldehyde group at a significantly downfield chemical

shift.

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (in DMSO-d₆)
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Assignment

Predicted ¹H

Chemical Shift (δ)

ppm

Predicted ¹³C

Chemical Shift (δ)

ppm

Rationale / Notes

Aldehyde (-CHO) ~10.1 ~185.0

The aldehyde
proton and carbon
are highly
deshielded.
Analogous to 6-
nitro-1H-indazole-
3-carbaldehyde.[2]

N-H ~14.0 (broad) N/A

The acidic N-H proton

of the indazole ring

typically appears as a

broad singlet at a very

low field.

C3-Carbon N/A ~138.0
Carbon to which the

aldehyde is attached.

C4-H / C4 ~8.1 ~123.0

Aromatic proton

adjacent to the fused

ring junction. Data

inferred from similar 6-

chloro-indazoles.[9]

C5-H / C5 ~7.4 ~122.0

Aromatic proton ortho

to the chlorine atom.

[9]

C6-Carbon N/A ~130.0
Carbon bearing the

chloro-substituent.

C7-H / C7 ~7.8 ~112.0

Aromatic proton

between the chlorine

and the N-H group.[9]

C3a (bridgehead) N/A ~124.0 Fused ring carbon.
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| C7a (bridgehead) | N/A | ~141.0 | Fused ring carbon adjacent to the N-H. |

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula. Under

Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule will produce a distinct

molecular ion peak.

Expected [M+H]⁺: 181.0166 (for C₈H₆ClN₂O⁺)

Isotopic Pattern: A characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio will be

observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.

N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

C=C and C=N Stretches (Aromatic): Multiple sharp absorptions in the 1450-1600 cm⁻¹

region.

C-Cl Stretch: An absorption in the 1000-1100 cm⁻¹ region.

Synthesis and Reactivity
Synthesis Workflow
A robust and general method for synthesizing 1H-indazole-3-carboxaldehydes is through the

nitrosation of the corresponding indole derivative, followed by rearrangement.[10] This

approach avoids harsh conditions and is often high-yielding.
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Synthesis Workflow

6-Chloro-1H-indole

Sodium Nitrite (NaNO₂)
Hydrochloric Acid (HCl)

 1. Dissolve in Acid

N-Nitroso Intermediate
(Unstable)

 2. Nitrosation at 0-5 °C

6-Chloro-1H-indazole-3-carbaldehyde

 3. Rearrangement

Click to download full resolution via product page

Caption: General synthesis workflow for 6-Chloro-1H-indazole-3-carbaldehyde.

Causality Behind Experimental Choices: The nitrosation of indoles is an effective pathway to

indazole-3-carboxaldehydes.[10] Using sodium nitrite in an acidic medium generates nitrous

acid in situ, which acts as the electrophile. The reaction is performed at low temperatures (0-5

°C) because the N-nitroso intermediate is often unstable. The subsequent acid-catalyzed

rearrangement yields the thermodynamically stable indazole ring system. This method is often

preferred for its operational simplicity and the availability of starting materials.

Chemical Reactivity
The utility of 6-Chloro-1H-indazole-3-carbaldehyde as a synthetic intermediate stems from

the reactivity of its functional groups. Understanding these reactive sites is key to designing

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1593029?utm_src=pdf-body-img
https://www.benchchem.com/product/b1593029?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra01546e
https://www.benchchem.com/product/b1593029?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


synthetic routes for novel drug candidates.

Aldehyde Reactions Ring Reactions

6-Chloro-1H-indazole-3-carbaldehyde

Oxidation (e.g., KMnO₄)
→ Carboxylic Acid

Reduction (e.g., NaBH₄)
→ Alcohol

Reductive Amination (Amine + NaBH(OAc)₃)
→ Amine

Wittig Reaction
→ Alkene

N-Alkylation (e.g., Alkyl Halide + Base)
→ N¹-Substituted Indazole

Cross-Coupling (e.g., Suzuki, Buchwald)
→ C6-Aryl/Amine Substituted

Click to download full resolution via product page

Caption: Potential reactivity pathways for 6-Chloro-1H-indazole-3-carbaldehyde.

Analytical Protocols for Quality Control
Ensuring the purity and identity of starting materials is a non-negotiable aspect of drug

development. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-

Mass Spectrometry (LC-MS) are standard, self-validating systems for this purpose.

Protocol: Purity Determination by HPLC-UV
This protocol provides a reliable method for routine purity assessment.

Sample Preparation: Prepare a stock solution of 1 mg/mL 6-Chloro-1H-indazole-3-
carbaldehyde in acetonitrile. Dilute to a working concentration of ~20 µg/mL with the mobile

phase.

Chromatographic Conditions:

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase: Isocratic elution with 60% acetonitrile and 40% water containing 0.1%

formic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1593029?utm_src=pdf-body-img
https://www.benchchem.com/product/b1593029?utm_src=pdf-body
https://www.benchchem.com/product/b1593029?utm_src=pdf-body
https://www.benchchem.com/product/b1593029?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection: UV detector at 254 nm.

Injection Volume: 10 µL.

Analysis: The purity is calculated based on the area percentage of the main peak relative to

the total peak area in the chromatogram. The protocol is validated by the sharpness and

symmetry of the peak for the pure standard.

This protocol is adapted from established methods for the analysis of similar nitroaromatic

compounds, which are known to be robust and reliable.[11]

Applications in Medicinal Chemistry
The indazole core is a privileged scaffold in modern drug discovery, particularly for the

development of protein kinase inhibitors.[1] Kinases are a class of enzymes that play a critical

role in cell signaling, and their dysregulation is a hallmark of cancer.

6-Chloro-1H-indazole-3-carbaldehyde serves as a key building block for creating libraries of

novel indazole-based compounds. For instance, derivatives of the closely related 3-chloro-6-

nitro-1H-indazole have been synthesized and shown to possess potent antileishmanial activity,

demonstrating the therapeutic potential of this scaffold.[12] The aldehyde functionality allows

for the strategic introduction of various side chains and functional groups designed to optimize

binding affinity, selectivity, and pharmacokinetic properties for a given biological target.

Safety, Handling, and Storage
Adherence to proper safety protocols is essential when working with any chemical

intermediate.

Hazard Classification (GHS):[3]

H302: Harmful if swallowed.

H315: Causes skin irritation.
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H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Safe Handling:

Use only in a well-ventilated area, preferably a chemical fume hood.[13]

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant

gloves, safety goggles, and a lab coat.[14]

Avoid breathing dust, fumes, or vapors.[13]

Wash hands thoroughly after handling.[14]

Storage:

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3]

[8]

Keep in a cool, dry place, refrigerated at 2-8 °C for long-term stability.[3][8]

Conclusion
6-Chloro-1H-indazole-3-carbaldehyde is a high-value chemical intermediate with significant

potential in drug discovery and organic synthesis. Its well-defined physicochemical properties,

predictable reactivity, and the biological relevance of its core indazole structure make it an

attractive starting point for the development of novel therapeutics. This guide provides the

foundational technical knowledge required for researchers to confidently and effectively utilize

this compound in their synthetic and medicinal chemistry programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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